molecular formula C11H12N2O2 B1397932 Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 1132610-84-4

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Cat. No. B1397932
M. Wt: 204.22 g/mol
InChI Key: DUSJLJWAHJVCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate” is a chemical compound that belongs to the class of pyridines . Pyridines are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate has been utilized in the synthesis of various compounds with potential applications. A study by Toja et al. (1986) synthesized a series of carboxylic acids from this compound, one of which demonstrated antibacterial activity in vitro (Toja et al., 1986).

Organic Synthesis

Zhu et al. (2003) reported the use of this compound in organic synthesis, particularly in a phosphine-catalyzed [4 + 2] annulation process to create highly functionalized tetrahydropyridines, showcasing its versatility in organic chemistry (Zhu et al., 2003).

Antihypertensive Activity Exploration

Kumar and Mashelker (2006) explored the synthesis of novel derivatives from this compound, aiming to develop potential antihypertensive agents (Kumar & Mashelker, 2006).

Coordination Polymers and Metal–Organic Frameworks

Cisterna et al. (2018) investigated the isomeric effects of compounds including ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate on the structures of Cd(II) coordination polymers and metal–organic frameworks, highlighting its potential in material science (Cisterna et al., 2018).

Synthetic Methodologies

Ghaedi et al. (2015) utilized this compound in the synthesis of new pyrazolo[3,4-b]pyridine products, demonstrating its applicability in creating N-fused heterocycles (Ghaedi et al., 2015).

Novel Compound Synthesis

Mohamed (2021) reported the synthesis of new ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from this compound, indicating its use in the creation of complex organic structures (Mohamed, 2021).

properties

IUPAC Name

ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-8(13-10)5-4-7(2)12-9/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSJLJWAHJVCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
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Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

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